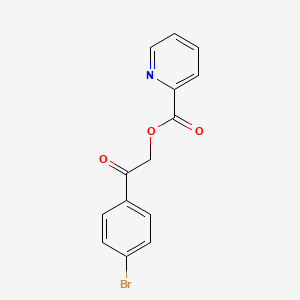
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate, also known as BPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPOC is a pyridinecarboxylate ester that has a bromophenyl group attached to it. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression, and their inhibition has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic benefits in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has several advantages for laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate, including its potential as a drug candidate for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate and its potential therapeutic benefits. In addition, the synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate derivatives with improved properties, such as increased solubility, may have potential applications in various fields.
Métodos De Síntesis
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate can be synthesized using different methods, including the reaction of 2-pyridinecarboxylic acid with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-pyridinecarboxylic acid with 4-bromobenzoyl chloride and N,N-dimethylformamide in the presence of a base such as potassium carbonate. The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has also been achieved using microwave-assisted synthesis, which has been shown to be a more efficient method.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has been studied for its potential applications in different fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has been shown to have potential as a drug candidate for the treatment of cancer and other diseases. In organic synthesis, 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has been used as a reagent in the synthesis of various compounds. In materials science, 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has been used as a building block for the synthesis of metal-organic frameworks.
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-11-6-4-10(5-7-11)13(17)9-19-14(18)12-3-1-2-8-16-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDWYGXFEFNPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)



![{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5732222.png)

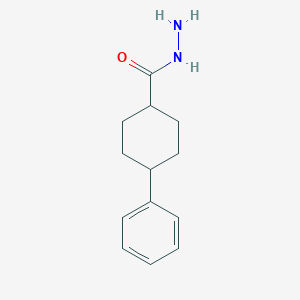
![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)
![N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5732243.png)
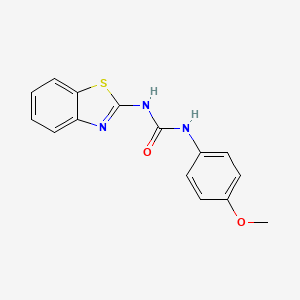
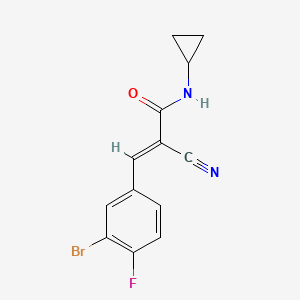
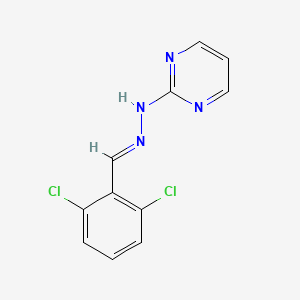
![N-({2-methyl-1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5732262.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5732274.png)